molecular formula C13H11N5O3S B12236859 4-{[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-3,4-dihydroquinoxalin-2(1H)-one

4-{[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B12236859
M. Wt: 317.33 g/mol
InChI Key: YREJECMUBDKABC-UHFFFAOYSA-N
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Description

4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one is a complex heterocyclic compound that features both triazine and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a quinoxaline derivative with a triazine derivative under controlled conditions. The reaction may involve the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The triazine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoxaline ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combination of triazine and quinoxaline moieties, which provide a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C13H11N5O3S

Molecular Weight

317.33 g/mol

IUPAC Name

4-[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C13H11N5O3S/c19-10-5-14-17-13(16-10)22-7-12(21)18-6-11(20)15-8-3-1-2-4-9(8)18/h1-5H,6-7H2,(H,15,20)(H,16,17,19)

InChI Key

YREJECMUBDKABC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NN=CC(=O)N3

Origin of Product

United States

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